Cas no 2172275-65-7 (5-ethyl-1,2-thiazolidine-1,1-dione)
5-ethyl-1,2-thiazolidine-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-1,2-thiazolidine-1,1-dione
- EN300-1615841
- 2172275-65-7
- SCHEMBL19412883
-
- Inchi: 1S/C5H11NO2S/c1-2-5-3-4-6-9(5,7)8/h5-6H,2-4H2,1H3
- InChI Key: JLQHBOIQCPIVHG-UHFFFAOYSA-N
- SMILES: S1(C(CC)CCN1)(=O)=O
Computed Properties
- Exact Mass: 149.05104977g/mol
- Monoisotopic Mass: 149.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 54.6Ų
5-ethyl-1,2-thiazolidine-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1615841-0.05g |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 0.05g |
$888.0 | 2023-06-04 | ||
| Enamine | EN300-1615841-0.1g |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 0.1g |
$930.0 | 2023-06-04 | ||
| Enamine | EN300-1615841-0.25g |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 0.25g |
$972.0 | 2023-06-04 | ||
| Enamine | EN300-1615841-0.5g |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 0.5g |
$1014.0 | 2023-06-04 | ||
| Enamine | EN300-1615841-1.0g |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 1g |
$1057.0 | 2023-06-04 | ||
| Enamine | EN300-1615841-2.5g |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 2.5g |
$2071.0 | 2023-06-04 | ||
| Enamine | EN300-1615841-5.0g |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 5g |
$3065.0 | 2023-06-04 | ||
| Enamine | EN300-1615841-10.0g |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 10g |
$4545.0 | 2023-06-04 | ||
| Enamine | EN300-1615841-50mg |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 50mg |
$888.0 | 2023-09-23 | ||
| Enamine | EN300-1615841-100mg |
5-ethyl-1,2-thiazolidine-1,1-dione |
2172275-65-7 | 100mg |
$930.0 | 2023-09-23 |
5-ethyl-1,2-thiazolidine-1,1-dione Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-ethyl-1,2-thiazolidine-1,1-dione
5-ethyl-1,2-thiazolidine-1,1-dione (CAS No. 2172275-65-7): An Overview of a Promising Compound in Pharmaceutical Research
5-ethyl-1,2-thiazolidine-1,1-dione (CAS No. 2172275-65-7) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.
The chemical structure of 5-ethyl-1,2-thiazolidine-1,1-dione is characterized by a five-membered thiazolidine ring with an ethyl group attached to the 5-position and a dione moiety at the 1,1 positions. This specific arrangement confers the compound with unique physicochemical properties that make it an attractive candidate for various therapeutic applications.
Recent studies have highlighted the potential of 5-ethyl-1,2-thiazolidine-1,1-dione in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Beyond its anti-inflammatory properties, 5-ethyl-1,2-thiazolidine-1,1-dione has also shown promise in the management of oxidative stress-related conditions. Oxidative stress is a key factor in the pathogenesis of various diseases, including neurodegenerative disorders and cardiovascular diseases. A study published in Free Radical Biology and Medicine reported that this compound effectively scavenges free radicals and enhances cellular antioxidant defenses by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
In addition to its therapeutic potential, 5-ethyl-1,2-thiazolidine-1,1-dione has been investigated for its safety profile. Preclinical studies have demonstrated that this compound exhibits low toxicity and good pharmacokinetic properties. These findings suggest that it may be suitable for further development as a therapeutic agent.
The synthesis of 5-ethyl-1,2-thiazolidine-1,1-dione has been optimized to ensure high yield and purity. Various synthetic routes have been explored, with one notable method involving the condensation of 2-aminoethanethiol with ethyl acetoacetate followed by cyclization under acidic conditions. This synthetic approach provides a scalable and cost-effective method for producing the compound on a larger scale.
The potential applications of 5-ethyl-1,2-thiazolidine-1,1-dione extend beyond its use as a standalone therapeutic agent. It has also been investigated as a lead compound for drug discovery efforts aimed at developing more potent and selective derivatives. For example, researchers have synthesized analogs with modifications at the 5-position to enhance specific biological activities while maintaining favorable pharmacological properties.
In conclusion, 5-ethyl-1,2-thiazolidine-1,1-dione (CAS No. 2172275-65-7) represents a promising compound in pharmaceutical research due to its unique chemical structure and diverse biological activities. Ongoing studies continue to explore its potential therapeutic applications in inflammatory diseases and oxidative stress-related conditions. As research progresses, this compound may pave the way for new treatments that address unmet medical needs.
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